molecular formula C6H12N2O4Se2 B12387991 L-Selenocystine-77Se2

L-Selenocystine-77Se2

Cat. No.: B12387991
M. Wt: 330.01 g/mol
InChI Key: JULROCUWKLNBSN-LFKKSWIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Selenocystine-77Se2 is a chemically synthesized, stable isotope-labeled form of the selenium-containing amino acid dimer, where the natural abundance selenium has been replaced with the 77Se isotope. This compound serves as a critical reagent in advanced research applications, particularly leveraging the nuclear properties of the 77Se isotope, which has a nuclear spin of 1/2, making it highly amenable for detailed structural and dynamic studies via Nuclear Magnetic Resonance (NMR) spectroscopy . The 77Se NMR chemical shift is exquisitely sensitive to its local environment, dihedral angles, and oxidation state, providing researchers with a powerful probe for investigating the structure and folding of selenoproteins, peptide diselenide bridges, and other selenium-containing biological molecules . Beyond its primary use in NMR, this compound is a valuable precursor in metabolic tracing studies and for the investigation of selenoprotein biosynthesis . Selenocysteine, the monomeric, reduced form, is known as the 21st proteinogenic amino acid and is co-translationally incorporated into selenoproteins in response to a UGA codon, which is normally a stop signal . Selenoproteins, such as Glutathione Peroxidases (GPx) and Thioredoxin Reductases (TrxR), are essential enzymes in cellular antioxidant defense systems, and the selenocysteine residue in their active site is critical for their high catalytic efficiency . The research applications of this compound extend to facilitating phase determination in X-ray crystallography and as a highly specific label in a wide range of biophysical and biochemical studies . This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H12N2O4Se2

Molecular Weight

330.01 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(77Se)selanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13-2,14-2

InChI Key

JULROCUWKLNBSN-LFKKSWIJSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[77Se][77Se]C[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Stepwise Reaction Mechanism

  • Hydroxyl-to-Iodide Conversion : The hydroxyl group of the starting material is replaced with iodine using triphenylphosphine and iodine, yielding methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropionate.
  • Selenide Displacement : The iodide intermediate reacts with disodium diselenide (Na₂Se₂) in dimethylformamide (DMF), substituting iodine with selenium.
  • Deprotection and Oxidation : Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, followed by oxidative dimerization to form the diselenide bond.
  • Crystallization : Final purification via recrystallization achieves >95% enantiomeric purity.

Yield and Scalability

  • Overall Yield : 45–60% across four steps.
  • Isotopic Labeling : Substituting natural selenium with ⁷⁷Se (92% enrichment) maintains comparable yields, making this method suitable for producing NMR-active probes.

Iodoalanine-Based Synthesis with Dilithium Diselenide

A high-yield alternative employs iodoalanine derivatives to streamline selenium incorporation.

Key Steps

  • Diselenide Preparation : Elemental ⁷⁷Se is treated with lithium triethylborohydride (Super Hydride) to generate dilithium diselenide (Li₂Se₂).
  • Nucleophilic Substitution : Chiral (S)-iodoalanine reacts with Li₂Se₂ at −78°C, forming the protected selenocystine precursor.
  • Hydrolysis and Deprotection : Basic hydrolysis cleaves ester groups, followed by trifluoroacetic acid (TFA) treatment to remove Boc protection.

Advantages

  • Yield : 85–90% for the critical selenide bond-forming step.
  • Enantiomeric Control : Coupling with chiral selone NMR reagents confirms >97% enantiomeric excess (ee).

Stabilized Selenocysteine Derivatives from L-Serine

Recent advances exploit L-serine as a starting material to improve stability and reduce elimination side reactions.

Methodology

  • Serine Functionalization : L-serine is converted to a β-lactone intermediate using Mitsunobu conditions.
  • Ring-Opening with Selenide : The lactone reacts with hydrogen selenide (H₂Se) to form selenocysteine.
  • Oxidative Dimerization : Air oxidation or H₂O₂ treatment generates the diselenide bond.

Stabilization Strategies

  • Internal Chelation : Amino/imino substituents adjacent to selenium enhance stability against oxidation.
  • Solvent Optimization : Reactions in aqueous Tris buffer (pH 8.0) minimize decomposition.

Characterization and Quality Control

⁷⁷Se NMR Spectroscopy

  • Chemical Shift : L-Selenocystine-77Se₂ exhibits a characteristic ⁷⁷Se NMR signal at δ = 238.1 ppm (solid-state).
  • Tensor Parameters :

































    ParameterValue (ppm)
    δ₁₁ (σ₁₁)482.5
    δ₂₂ (σ₂₂)350.5
    δ₃₃ (σ₃₃)−119.0
    δ_iso238.1
    Span (Ω)601.5
    Skew (κ)0.56

X-ray Crystallography

  • Diselenide Bond Length : 2.32–2.34 Å, consistent with natural selenocystine.
  • Crystal Packing : Orthorhombic system with P2₁2₁2₁ symmetry.

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Yield (%) ⁷⁷Se Incorporation Key Advantage
Four-Step Synthesis Methyl (2S)-Boc-serine 4 45–60 92% Scalability
Iodoalanine Route (S)-Iodoalanine 3 85–90 95% High enantiomeric purity
Serine Derivatization L-Serine 3 50–65 90% Enhanced stability

Applications in Biological NMR and Protein Engineering

⁷⁷Se-Labeled Selenoproteins

  • NMR Probes : L-Selenocystine-77Se₂ enables mapping of selenium environments in proteins via ⁷⁷Se-¹³C REDOR and DCP experiments.
  • Redox Studies : The diselenide bond’s lower redox potential (−381 mV vs. −240 mV for disulfides) facilitates mechanistic studies of antioxidant enzymes.

Stability Under Oxidative Conditions

  • H₂O₂ Resistance : Arylated derivatives (e.g., 2,6-difluorophenylselenocysteine) exhibit 50% slower oxidation than alkylated analogs.
  • Thermal Stability : Decomposition onset at 180°C (TGA), suitable for solid-phase peptide synthesis.

Chemical Reactions Analysis

Diselenide Bond Cleavage and Functionalization

The –Se–Se– bond undergoes reductive cleavage, enabling downstream modifications:

  • Reduction with Na/NH₃ : Cleaves the bond at –70°C, generating selenolate intermediates .

  • Alkylation : Reaction with methyl iodide forms L-Se-methylselenocysteine (yield: 92%) .

Example Reaction Pathway

  • Reduction :
    L Selenocystine 77Se2+2Na2L Se+2Na+\text{L Selenocystine }^{77}\text{Se}_2+2\text{Na}\rightarrow 2\text{L Se}^-+2\text{Na}^+

  • Alkylation :
    L Se+CH3IL Se CH3+I\text{L Se}^-+\text{CH}_3\text{I}\rightarrow \text{L Se CH}_3+\text{I}^-

Racemization Risk : Exposure to benzaldehyde in acetic acid at 60°C induces racemization, yielding DL-Se-methylselenocysteine (92% yield) .

Redox Behavior and Thiol/Disulfide Exchange

L-Selenocystine-77Se₂ participates in rapid thiol/diselenide exchange reactions, distinct from sulfur analogs:

  • Reaction with thiols : Forms selenenyl sulfides (RSeSR') with deshielding of 404 ppm in ⁷⁷Se NMR .

  • pH-dependent shifts : Titration of ammonium or carboxyl groups alters ⁷⁷Se chemical shifts by 10–20 ppm .

Redox Properties

ReactionΔδ (ppm)
RSe⁻ → RSeSeR+333
RSe⁻ → RSeSR'+404

Enzymatic Degradation

Selenocysteine lyase cleaves L-Selenocystine-77Se₂ into L-alanine and selenide, a critical step in selenium recycling:
L Selenocystine 77Se2lyase2L alanine+2H277Se\text{L Selenocystine }^{77}\text{Se}_2\xrightarrow{\text{lyase}}2\text{L alanine}+2\text{H}_2^{77}\text{Se}

  • Mechanism : Radical-based cleavage at the C–Se bond.

Solid-State ⁷⁷Se NMR Analysis

The diselenide bond’s conformation significantly impacts ⁷⁷Se chemical shift tensors:

NMR Parameters for L-Selenocystine-77Se₂

ParameterValue (ppm)
δ₁₁482.5
δ₂₂350.5
δ₃₃–119.0
δₐᵥᵍ238.1
Span (Ω)601.5

Conformational Sensitivity : Varying the C–Se–Se–C dihedral angle (–180° to +180°) shifts δₐᵥᵍ by 614 ppm .

Scientific Research Applications

Structural Studies Using NMR

The unique properties of 77Se^{77}Se make it an excellent probe for studying the local environment of selenium in biological systems. Recent studies have reported solid-state 77Se^{77}Se NMR measurements that elucidate the chemical shift tensor of L-selenocystine. These studies reveal that the isotropic chemical shift can vary significantly based on the molecular conformation and environmental factors, with a range of approximately 600 ppm observed in different dihedral angles .

Table 1: Chemical Shift Parameters of L-Selenocystine-77Se2

ParameterValue (ppm)
δ11 (Chemical Shift)482.5
δ22 (Chemical Shift)350.5
δ33 (Chemical Shift)-119.0
δiso (Isotropic Shift)238.1
Span601.5

These findings are crucial for understanding how L-selenocystine interacts within proteins and other biological molecules, potentially influencing protein folding and stability.

Biomedical Applications

L-Selenocystine has been investigated for its role in cancer therapy due to its redox-active properties. Research indicates that it may enhance the efficacy of certain chemotherapeutic agents by modulating oxidative stress within cancer cells . In particular, studies have shown that L-selenocystine can induce apoptosis in cancer cell lines such as HepG2 and MDA-MB-231, highlighting its potential as an anticancer agent .

Case Study: Anticancer Activity

  • Cell Lines Tested: HepG2 (liver cancer), MDA-MB-231 (breast cancer)
  • IC50 Values:
    • HepG2: 2.57 µM
    • MDA-MB-231: Significant cytotoxicity observed

These results suggest that L-selenocystine may play a dual role as both a therapeutic agent and a tool for understanding cancer biology.

Synthesis and Characterization

The synthesis of L-selenocystine labeled with 77Se^{77}Se involves specific chemical pathways that ensure the stability and bioactivity of the compound. Various synthetic routes have been explored to produce this compound efficiently while maintaining its structural integrity .

Table 2: Synthesis Routes for this compound

Synthesis MethodDescription
Chemical ReductionUtilizes reducing agents to form diselenide bonds
Enzymatic SynthesisEmploys enzymes to facilitate the formation of selenoamino acids

Comparison with Similar Compounds

Isotopic Composition and Purity

Table 1: Isotopic and Chemical Properties

Compound Isotopic Purity (atom %) Molecular Weight (g/mol) Primary Application
L-Selenocystine-77Se₂ ≥99.2% ⁷⁷Se 351.06 NMR spectroscopy, redox studies
L-Selenocystine (natural) Natural abundance (⁷⁴Se, ⁷⁶Se, etc.) 349.02 General biochemical assays
Selenomethionine-77Se ≥98% ⁷⁷Se 436.15 Protein incorporation studies
Ebselen N/A (non-isotopic) 274.18 Antioxidant, drug candidate
NIST® SRM® 3149 (Se std) Certified reference N/A Calibration in ICP-MS and ICP-OES
  • Isotopic Specificity: Unlike natural L-selenocystine, which contains a mix of selenium isotopes (e.g., ⁷⁴Se, ⁷⁶Se), L-Selenocystine-77Se₂ offers near-exclusive ⁷⁷Se content, making it indispensable for isotope-specific tracking .
  • Reference Standards: The NIST® SRM® 3149 selenium standard provides certified traceability for elemental analysis but lacks the molecular specificity required for studying organoselenium compounds like L-selenocystine .

Stability and Reactivity

Selenium compounds exhibit varying redox stability depending on their molecular structure:

  • L-Selenocystine-77Se₂: Demonstrates high stability in acidic conditions but undergoes reversible diselenide bond cleavage under reducing environments (e.g., glutathione presence), a property exploited in redox signaling studies .
  • Ebselen: A synthetic selenazole with superior oxidative stability, mimicking glutathione peroxidase activity.
  • Selenomethionine: Less stable in prolonged oxidative conditions due to the labile Se–C bond, limiting its use in long-term metabolic tracing .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing L-Selenocystine-77Se2^{77}\text{Se}_2 in laboratory settings?

  • Methodological Answer : Synthesis typically involves selenation of cysteine derivatives under controlled redox conditions. Characterization requires isotopic purity validation via 77Se^{77}\text{Se} NMR (nuclear magnetic resonance) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by adhering to standardized protocols for selenium isotope handling, including inert atmosphere techniques to prevent oxidation. Structural confirmation should cross-reference crystallographic data or comparative spectroscopy with non-isotopic analogs .
  • Experimental Design Tip : Include control experiments with non-enriched L-selenocystine to distinguish isotopic effects during characterization. Document purity thresholds (e.g., ≥95% isotopic enrichment) and batch variability in supplementary materials .

Q. How can researchers mitigate risks associated with handling L-Selenocystine-77Se2^{77}\text{Se}_2 in laboratory environments?

  • Safety Protocol : Follow guidelines for toxic selenium compounds: use fume hoods, personal protective equipment (PPE), and sealed systems for synthesis. Regularly monitor airborne selenium levels. Dispose of waste via approved hazardous material channels. Reference safety data sheets (SDS) for analogous selenocompounds (e.g., L-Homocysteine) for emergency procedures .
  • Validation : Conduct stability tests under varying pH and temperature conditions to identify degradation byproducts, which may influence experimental outcomes .

Q. What analytical techniques are critical for quantifying L-Selenocystine-77Se2^{77}\text{Se}_2 in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precise quantification. Optimize extraction protocols to minimize selenium loss (e.g., acidified solvents, rapid processing). Calibrate against certified reference materials to ensure accuracy .
  • Data Quality Control : Report limits of detection (LOD), recovery rates, and matrix effects (e.g., ion suppression in plasma samples) in supplementary files .

Advanced Research Questions

Q. How does isotopic enrichment (77Se^{77}\text{Se}) influence the redox behavior of L-Selenocystine in mechanistic studies?

  • Experimental Design : Compare kinetic parameters (e.g., rate constants for selenol-diselenide exchange) between 77Se^{77}\text{Se}-enriched and natural abundance analogs using stopped-flow spectroscopy. Control for isotopic mass effects by parallel experiments with 76Se^{76}\text{Se} or 80Se^{80}\text{Se} isotopes .
  • Data Interpretation : Use density functional theory (DFT) calculations to model isotopic effects on bond dissociation energies. Address discrepancies between experimental and computational data by revisiting solvent interactions or redox potential assumptions .

Q. What strategies resolve contradictory findings in L-Selenocystine-77Se2^{77}\text{Se}_2’s role in cellular antioxidant pathways?

  • Systematic Approach : Conduct a meta-analysis of dose-response relationships across studies, adjusting for variables like cell type, exposure duration, and selenium speciation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors (e.g., glutathione levels) .
  • Contradiction Analysis : Replicate conflicting studies under harmonized conditions. Use knockout cell models (e.g., GPx1-deficient) to test specificity of observed effects. Publish negative results to clarify mechanistic boundaries .

Q. How can isotopic tracing with L-Selenocystine-77Se2^{77}\text{Se}_2 advance understanding of selenium metabolism in vivo?

  • Methodology : Employ stable isotope labeling by amino acids in cell culture (SILAC) or pulse-chase experiments to track selenium incorporation into selenoproteins. Combine with spatially resolved techniques like LA-ICP-MS (laser ablation inductively coupled plasma mass spectrometry) for tissue-level mapping .
  • Data Integration : Use multi-omics approaches (transcriptomics, proteomics) to correlate isotopic selenium flux with selenoprotein expression. Address technical limitations (e.g., background noise in MS) via background subtraction algorithms .

Methodological Frameworks for Research Design

Q. What frameworks ensure robust hypothesis generation for studies involving L-Selenocystine-77Se2^{77}\text{Se}_2?

  • Guidance : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental scope. For example:

  • Population : Hepatocyte cell lines.
  • Intervention : L-Selenocystine-77Se2^{77}\text{Se}_2 exposure (0.1–10 µM).
  • Comparison : Natural abundance L-selenocystine.
  • Outcome : GPx activity quantified via NADPH oxidation .
    • Pitfall Avoidance : Pre-register hypotheses to reduce bias. Use blinding in data collection/analysis to mitigate observer effects .

Q. How should researchers address reproducibility challenges in synthesizing L-Selenocystine-77Se2^{77}\text{Se}_2?

  • Best Practices : Document synthetic steps in detail (solvent purity, reaction time/temperature, purification methods). Share protocols via open-access platforms (e.g., protocols.io ). Validate batches through inter-laboratory comparisons .
  • Data Transparency : Publish raw spectral data (NMR, MS) in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

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